1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound featuring a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Addition of Trifluoroethanone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used as kinase inhibitors.
Triazolopyrimidine Derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both chlorine and trifluoroethanone groups, which enhance its binding affinity and specificity towards certain biological targets .
Properties
Molecular Formula |
C8H4Cl2F3N3O |
---|---|
Molecular Weight |
286.03 g/mol |
IUPAC Name |
1-(2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3N3O/c9-5-3-1-16(6(17)8(11,12)13)2-4(3)14-7(10)15-5/h1-2H2 |
InChI Key |
LMWXHEQVUWYZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)C(F)(F)F)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.